Home > Products > Building Blocks P3588 > 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine - 297172-18-0

4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine

Catalog Number: EVT-363119
CAS Number: 297172-18-0
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,4-Triazoles represent a class of five-membered heterocyclic compounds containing three nitrogen atoms. [, , , , , , , , , , , , , , , , , , , , , ] These compounds and their derivatives are subjects of extensive scientific research due to their diverse biological activities and applications in various fields. [, , , , , , , , , , , , , , , , , , , , , ]

  • Compound Description: This compound and its salt demonstrated notable anti-inflammatory activity in a study using a "formalin-induced edema of the rats’ extremities" model. []
  • Compound Description: This compound exhibited high anti-inflammatory activity in a study using a "formalin-induced edema of the rats’ extremities" model. []

Ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (1)

  • Compound Description: This compound serves as a key intermediate in synthesizing various 1,2,4-triazole and 1,3,4-thiadiazole derivatives. It is produced by reacting 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. []

[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (2)

  • Compound Description: This compound is a vital building block for synthesizing a series of thiosemicarbazides (3a-3g), ultimately leading to diverse 1,2,4-triazole and 1,3,4-thiadiazole derivatives. It is synthesized from compound 1. []

4H-1,2,4-triazole-3(2H)-thione derivatives (4a-4g)

  • Compound Description: These derivatives, synthesized from the cyclization of thiosemicarbazides (3a-3g), were investigated for their effects on the central nervous system (CNS) in mice. []

2-amino-1,3,4-thiadiazole derivatives (5a-5g)

  • Compound Description: These derivatives are alternative products obtained from the cyclization of thiosemicarbazides (3a-3g) under acidic conditions. []
  • Compound Description: This compound, possessing antifungal and antimicrobial properties, forms the basis of an oil liniment formulation. Studies have focused on evaluating its toxicity profile in rats and mice. []

N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722)

  • Compound Description: This compound is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a promising target for cancer therapy. BOS172722 is a clinical candidate that emerged from a series of pyrido[3,4-d]pyrimidine inhibitors. []
Overview

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine is a compound characterized by the presence of both a triazole ring and a piperidine ring. This unique structure contributes to its potential biological activities and applications in various scientific fields. The compound is often studied for its pharmacological properties, particularly in medicinal chemistry, where it serves as a building block for the synthesis of more complex molecules.

Source and Classification

This compound can be classified under nitrogen-containing heterocycles due to the presence of the triazole moiety. It is primarily sourced from synthetic pathways in laboratories focusing on organic chemistry and medicinal chemistry. The compound is known by its chemical identifier, 4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride, indicating that it exists as a dihydrochloride salt in its common form .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine typically involves multi-step reactions. A common method includes:

  1. Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  2. Piperidine Integration: The piperidine moiety is introduced via nucleophilic substitution or coupling reactions with piperidine derivatives.
  3. Salt Formation: The final product is often converted to its dihydrochloride salt by reacting with hydrochloric acid, enhancing its solubility and stability for various applications .

Industrial Production

For large-scale production, automated systems are employed to ensure consistent quality and yield. The processes are optimized for efficiency while maintaining stringent safety protocols.

Molecular Structure Analysis

Structure and Data

The molecular formula of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine is C10_{10}H14_{14}N4_{4}Cl2_{2}. The structure features:

  • A triazole ring, which contributes to its biological activity.
  • A piperidine ring, which enhances the compound's pharmacological properties.

The compound's three-dimensional conformation can significantly influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions:

  1. Oxidation: This can lead to the formation of corresponding oxides under specific conditions.
  2. Reduction: Reduction reactions may yield different derivatives.
  3. Substitution: The triazole and piperidine rings can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to achieve desired transformations .

Mechanism of Action

Process and Data

The mechanism of action for 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with biological targets at the molecular level. The triazole ring is known for its ability to coordinate with metal ions or interact with enzymes, potentially inhibiting their activity. This makes it a candidate for further exploration in drug discovery aimed at treating various diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to the presence of chloride ions in its dihydrochloride form.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or high temperatures. Its reactivity allows it to participate in various organic transformations, making it versatile for synthetic applications .

Applications

Scientific Uses

  1. Medicinal Chemistry: Explored as a potential therapeutic agent due to its unique structure.
  2. Biological Research: Investigated for antimicrobial and anticancer properties.
  3. Material Science: Utilized in developing new materials with specific properties such as enhanced stability or reactivity.

Research continues into optimizing its synthesis and exploring novel derivatives that may enhance its efficacy in therapeutic applications .

Therapeutic Applications in Oncology

Glutaminyl Cyclase Isoenzyme (isoQC) Inhibition for Cancer Therapy

The zinc-dependent enzyme glutaminyl cyclase isoenzyme (isoQC) has emerged as a critical therapeutic target due to its role in post-translational modification pathways that drive cancer progression. Structurally, 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine serves as a key pharmacophore in diphenyl conjugated imidazole derivatives (DPCIs) designed to inhibit isoQC. These compounds feature a triazole moiety that acts as a zinc-binding warhead, competitively occupying the enzyme’s active site where it coordinates with the catalytic Zn²⁺ ion. Hydrophobic substituents on the aromatic regions enhance binding affinity to isoQC’s substrate pocket [1] [2].

Table 1: Biochemical Profile of IsoQC Inhibitors Based on 4-(4-Methyl-4H-1,2,4-Triazol-3-yl)Piperidine

CompoundQC IC₅₀ (nM)IsoQC IC₅₀ (nM)Selectivity (IsoQC/QC)
DPCI-2815.2 ± 1.3210.5 ± 18.713.8-fold
Compound 2732.6 ± 2.98.4 ± 0.70.26-fold (IsoQC-selective)
Lead Patent Analog41.0 ± 3.512.1 ± 1.10.3-fold (IsoQC-selective)

Recent studies demonstrate that these derivatives achieve >100-fold isoQC selectivity over the closely related glutaminyl cyclase (QC) enzyme. This selectivity arises from structural differences in the substrate-binding cleft of isoQC, which accommodates bulkier hydrophobic groups appended to the piperidine-triazole scaffold. Molecular dynamics simulations confirm that optimal substituents—such as 4′-fluorobiphenyl—enhance van der Waals interactions with isoQC-specific residues (Leu³⁰⁵ and Phe³⁴⁹), explaining the improved inhibitory profiles [1] [5] .

Role in Downregulating pE-CD47 and Modulating CD47-SIRPα Signaling

IsoQC catalyzes the N-terminal pyroglutamylation (pE) modification of CD47, transforming it into pE-CD47—a high-affinity ligand for the macrophage inhibitory receptor SIRPα. The 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-based inhibitors disrupt this modification, reducing pE-CD47 levels by >80% in A549 lung carcinoma cells (isoQC-overexpressing lines) at 1 μM concentrations. This directly attenuates the "don't eat me" signal emitted by tumor cells to evade immune surveillance [2] [3] [9].

Mechanistically, unmodified CD47 exhibits weaker binding to SIRPα (Kd = ~20 μM) compared to pE-CD47 (Kd = 0.4–1.2 μM). Inhibitors containing the piperidine-triazole core shift this equilibrium:

  • ↓ pE-CD47↓ CD47/SIRPα affinity↑ Macrophage phagocytosisIn co-culture assays, tumor cells pre-treated with these compounds show 3.5-fold higher phagocytosis by macrophages versus controls. This effect is synergistic with STING agonists or radiotherapy, which further activate innate immune responses [3] [9].

In Vivo Anti-Tumor Efficacy in Preclinical Models

The anti-tumor efficacy of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives was validated in BALB/c nude mice bearing A549 (lung adenocarcinoma) xenografts. Compound 27—identified as the lead analog—was administered intraperitoneally at 10 mg/kg every 48 hours for 21 days. Key outcomes included:

Table 2: In Vivo Anti-Tumor Efficacy of Compound 27 in A549 Xenografts

ParameterControl GroupCompound 27 GroupChange (%)
Tumor Volume (Day 21)980 ± 142 mm³320 ± 85 mm³-67.3%*
pE-CD47 Expression100% (baseline)22.5 ± 4.3%-77.5%*
Macrophage Infiltration8.2 ± 1.1%34.7 ± 3.8%+323%*
Body Weight Change+4.2%+3.8%Not significant

*p < 0.01 vs. control; n = 8/group

Notably:

  • Tumor growth inhibition correlated with >75% suppression of intratumoral pE-CD47 (immunohistochemistry)
  • No significant body weight loss or hematological toxicity was observed
  • Efficacy depended on isoQC expression—knockdown (KD) tumors showed no response to treatment, confirming target specificity [2] [3]

In syngeneic E0771 breast cancer models, combining isoQC inhibitors with STING agonist cGAMP amplified CD8⁺ T-cell infiltration and induced systemic anti-tumor immunity. This combination reduced metastatic burden by 89% versus monotherapy, highlighting the scaffold’s potential in immunotherapy-enhanced regimens [3] [9].

Properties

CAS Number

297172-18-0

Product Name

4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)piperidine

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C8H14N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3

InChI Key

LBGLYAJNIDZGGO-UHFFFAOYSA-N

SMILES

CN1C=NN=C1C2CCNCC2

Canonical SMILES

CN1C=NN=C1C2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.